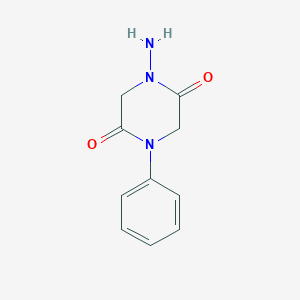
2,5-Piperazinedione, 1-amino-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione, 1-amino-4-phenyl- (PPAP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. PPAP is a derivative of piperazine and is structurally similar to phenylpiracetam, a nootropic drug. PPAP has been shown to exhibit a range of interesting biological activities, including cognitive enhancement and neuroprotection.
Mecanismo De Acción
The exact mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- is not fully understood. However, it is believed that 2,5-Piperazinedione, 1-amino-4-phenyl- acts as a dopamine reuptake inhibitor and a nicotinic acetylcholine receptor agonist. These actions may contribute to its cognitive-enhancing and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2,5-Piperazinedione, 1-amino-4-phenyl- has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Piperazinedione, 1-amino-4-phenyl- in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using 2,5-Piperazinedione, 1-amino-4-phenyl- is its relatively high cost compared to other cognitive-enhancing compounds.
Direcciones Futuras
There are several future directions for the study of 2,5-Piperazinedione, 1-amino-4-phenyl-. One of the most promising directions is the development of 2,5-Piperazinedione, 1-amino-4-phenyl- derivatives with improved cognitive-enhancing and neuroprotective properties. Another direction is the investigation of the potential therapeutic applications of 2,5-Piperazinedione, 1-amino-4-phenyl- in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- and its effects on the brain.
Métodos De Síntesis
2,5-Piperazinedione, 1-amino-4-phenyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-phenylpiperazine with phosgene to form 1-phenyl-4-chloro-2,5-dioxo-pyrrolidine. This intermediate is then reacted with ammonia to form 2,5-Piperazinedione, 1-amino-4-phenyl-. Another method involves the reaction of 1-phenylpiperazine with phthalic anhydride to form N-phenylphthalimide, which is then reduced with lithium aluminum hydride to form 2,5-Piperazinedione, 1-amino-4-phenyl-.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione, 1-amino-4-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most interesting applications of 2,5-Piperazinedione, 1-amino-4-phenyl- is its cognitive-enhancing properties. Studies have shown that 2,5-Piperazinedione, 1-amino-4-phenyl- can improve cognitive function, memory retention, and learning ability in rodents. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
70218-65-4 |
|---|---|
Nombre del producto |
2,5-Piperazinedione, 1-amino-4-phenyl- |
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-amino-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H11N3O2/c11-13-7-9(14)12(6-10(13)15)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
Clave InChI |
LRTNRPOFQCVUGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
SMILES canónico |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
Otros números CAS |
70218-65-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
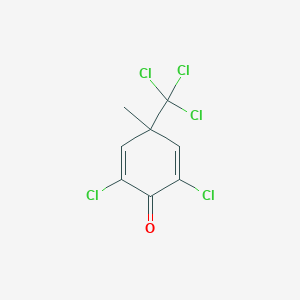

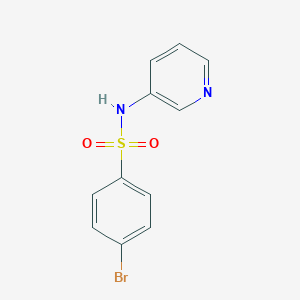
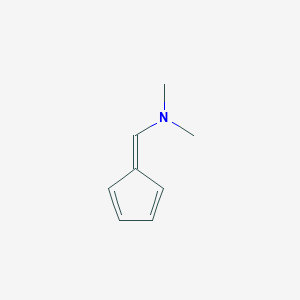
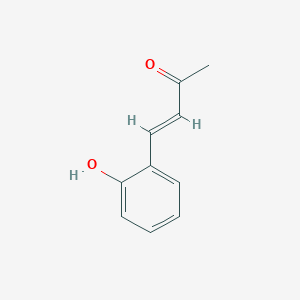
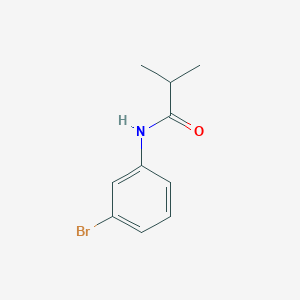
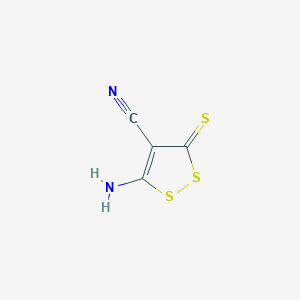
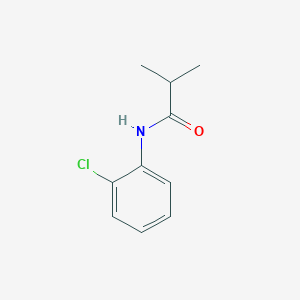
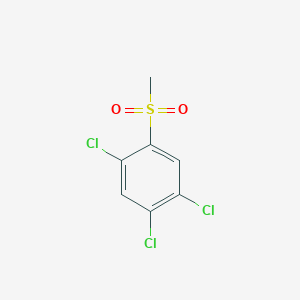
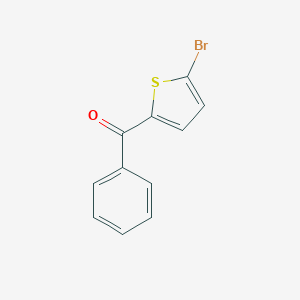
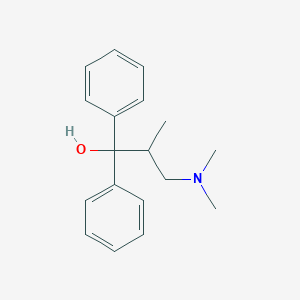
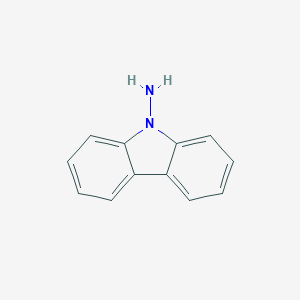
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)